molecular formula C14H13BrN2O B236640 N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide

N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide

Cat. No. B236640
M. Wt: 305.17 g/mol
InChI Key: AADKMXSIGUGEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a pyridine-based amide compound that has been synthesized using several methods.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide is not fully understood. However, studies have shown that this compound exhibits its anticonvulsant activity by modulating the GABAergic system. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. Studies have shown that this compound has a low toxicity profile and is well-tolerated in animal models. This compound has been shown to exhibit anticonvulsant activity by reducing the frequency and duration of seizures in animal models. This compound has also been shown to exhibit analgesic activity by reducing pain sensitivity in animal models. In addition, this compound has been shown to exhibit anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines in animal models.

Advantages and Limitations for Lab Experiments

N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, this compound has some limitations, including its limited solubility in water and its potential to form complexes with metal ions, which can interfere with certain experiments.

Future Directions

There are several future directions for the research on N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide, including the synthesis of new derivatives with improved pharmacological properties, the investigation of the mechanism of action of this compound, and the development of new applications for this compound in catalysis and material science. In addition, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a pyridine-based amide compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound exhibits anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. This compound has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. However, this compound has some limitations, including its limited solubility in water and potential to form complexes with metal ions. Further research is needed to evaluate the safety and efficacy of this compound in humans and to explore its potential applications in various fields.

Synthesis Methods

N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide can be synthesized using several methods, including the reaction of 2-acetylpyridine with 2-bromo-4-methylacetophenone in the presence of a base, such as potassium carbonate. The reaction produces this compound as a yellow crystalline solid with a melting point of 148-150°C. Other methods of synthesis include the reaction of 2-acetylpyridine with 2-bromo-4-methylbenzaldehyde in the presence of a base and the reaction of 2-acetylpyridine with 2-bromo-4-methylphenylhydrazine in the presence of a base.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. This compound has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.

properties

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C14H13BrN2O/c1-10-4-2-3-5-11(10)8-14(18)17-13-7-6-12(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18)

InChI Key

AADKMXSIGUGEMH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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